molecular formula C20H23ClN2O3S B2493252 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide CAS No. 941955-67-5

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide

Cat. No.: B2493252
CAS No.: 941955-67-5
M. Wt: 406.93
InChI Key: FCACFSWOBCTQPL-UHFFFAOYSA-N
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Description

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including structures similar to 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide, have been widely explored for their potential applications in various fields. For instance, Vanparia et al. (2010) synthesized novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives, demonstrating their antimicrobial activity against various strains of bacteria and fungi, showcasing the chemical's potential in antimicrobial research (Vanparia et al., 2010).

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives reveals a promising avenue for the development of new antimicrobial agents. The work by Vanparia et al. (2010) indicates that these compounds possess significant inhibitory activity against a range of microbial pathogens, highlighting the potential of sulfonamide derivatives in the treatment of microbial infections.

Fluorescence and Spectroscopic Studies

Sulfonamide derivatives have been studied for their fluorescence properties, which are valuable in biological imaging and sensors. Kimber et al. (2003) explored the syntheses and spectroscopic properties of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide derivatives, which show a bathochromic shift in their UV/visible spectra upon addition of Zn(II), indicating their potential use in fluorescence-based applications (Kimber et al., 2003).

Inhibition of Protein Kinases

Isoquinolinesulfonamides, a class of compounds related to this compound, have been identified as novel inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase A and C. This inhibition mechanism suggests potential applications in the development of therapeutic agents targeting protein kinases involved in various diseases (Hidaka et al., 1984).

Anticancer and Anti-HIV Evaluation

The exploration of sulfonamide derivatives for their anticancer and anti-HIV activities has been a significant area of research. Pomarnacka and Kornicka (2001) investigated the in vitro anticancer and anti-HIV effects of 2-mercaptobenzenesulfonamide derivatives, indicating the potential of these compounds in cancer and HIV research (Pomarnacka & Kornicka, 2001).

Properties

IUPAC Name

5-chloro-2-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-13(2)12-23-18-8-7-17(10-15(18)5-9-20(23)24)22-27(25,26)19-11-16(21)6-4-14(19)3/h4,6-8,10-11,13,22H,5,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCACFSWOBCTQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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